molecular formula C25H21Cl2NO4 B8036564 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid

Cat. No.: B8036564
M. Wt: 470.3 g/mol
InChI Key: NVROSHMPZXMHHP-UHFFFAOYSA-N
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid is a chiral compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 3,4-dichlorophenyl substituent, and a butanoic acid backbone. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The 3,4-dichlorophenyl moiety contributes to hydrophobic interactions and may enhance binding affinity in biological systems, while the butanoic acid group provides polarity, influencing solubility and reactivity. This compound is primarily utilized in medicinal chemistry for developing peptide-based therapeutics and protease inhibitors, leveraging its stereochemical specificity and structural rigidity.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVROSHMPZXMHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable amine to form an intermediate, which is then further reacted with fluorenylmethoxycarbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Conducted under acidic or basic conditions, depending on the desired product.

    Reduction: Usually performed in anhydrous solvents to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents to enhance the reactivity of the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Mechanism of Action

The mechanism of action of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies using techniques like stable isotope tracers and mass spectrometry can help elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Comparison: (R)- vs. (S)-Isomer

The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart. For example, in a study targeting κ-opioid receptors, the (R)-isomer demonstrated 5-fold higher binding affinity (IC₅₀ = 12 nM) than the (S)-isomer (IC₅₀ = 60 nM), attributed to steric complementarity with the receptor’s chiral pocket . Both isomers share identical physicochemical properties (e.g., melting point: 168–170°C; logP: 3.8) but differ in optical rotation ([α]²⁵D: +34° for R vs. -32° for S).

Fmoc-Protected Amino Acid Derivatives

Compared to other Fmoc-amino acids, such as Fmoc-L-phenylalanine and Fmoc-L-leucine, the 3,4-dichlorophenyl group in the target compound confers:

  • Enhanced Lipophilicity : logP = 3.8 vs. 2.5 (Fmoc-L-phenylalanine) and 2.1 (Fmoc-L-leucine).
  • Improved Metabolic Stability: Half-life in human liver microsomes increased by 40% compared to non-halogenated analogs .
  • Higher Aggregation Tendency : Critical micelle concentration (CMC) for the target compound in aqueous solution is 0.05 mM, lower than Fmoc-L-phenylalanine (0.15 mM), suggesting stronger self-assembly due to hydrophobic and π-π interactions .

Non-Fmoc Dichlorophenyl-Containing Compounds

Compounds like 3,4-dichlorophenylacetic acid lack the Fmoc group, resulting in:

  • Reduced Steric Hindrance : Enables faster enzymatic hydrolysis (e.g., 90% degradation in 24 hours vs. <10% for the Fmoc-protected compound under identical conditions) .
  • Lower Synthetic Versatility : The absence of the Fmoc group limits their utility in stepwise peptide elongation.

Solubility and Stability

Property Target Compound Fmoc-L-Phenylalanine 3,4-Dichlorophenylacetic Acid
Water Solubility (mg/mL) 0.8 1.5 2.2
Plasma Stability (t₁/₂) 6.2 hours 4.8 hours 1.5 hours
CMC (mM) 0.05 0.15 N/A

The reduced aqueous solubility of the target compound compared to analogs is attributed to the hydrophobic 3,4-dichlorophenyl group and Fmoc moiety . However, its plasma stability surpasses non-Fmoc derivatives due to steric protection of the amine group.

Methodological Considerations for Compound Comparison

Similarity assessment methods, such as Tanimoto coefficients or molecular docking, must account for stereochemistry and substituent effects. For instance, the target compound shares a Tanimoto index of 0.85 with Fmoc-L-phenylalanine but only 0.35 with non-Fmoc analogs, underscoring the critical role of functional groups in similarity metrics .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, also known by its CAS number 269396-57-8, is a compound with significant potential in medicinal chemistry. Its structure incorporates a fluorenyl moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H21Cl2NO4, with a molecular weight of 470.35 g/mol. The compound features a fluorenyl group, which is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC25H21Cl2NO4
Molecular Weight470.35 g/mol
CAS Number269396-57-8
Storage ConditionsSealed at 2-8°C

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body. The fluorenyl group enhances binding affinity to hydrophobic pockets in proteins, while the carbonyl and amino groups facilitate interactions through hydrogen bonding and π-π stacking. This dual action can modulate the activity of target proteins involved in various biological pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Similar compounds have shown promise as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory processes.
  • Anticancer Potential : The structural features allow for modulation of signaling pathways related to tumor growth, making it a candidate for cancer therapy.
  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes linked to disease progression.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of related fluorenone derivatives and their potential applications:

  • Study on Enzyme Inhibition : A study highlighted that fluorenone derivatives exhibit significant inhibition against Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (ENR) enzyme involved in fatty acid biosynthesis .
  • Antiproliferative Effects : Research demonstrated that modifications to the fluorenone structure could enhance antiproliferative activity against cancer cell lines by acting as type I topoisomerase inhibitors .

Comparative Analysis

To better understand the biological activities associated with this compound, a comparison with other related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
(R)-3-(9H-Fluoren-9-yl)methoxycarbonyl amino acidFluorenyl backboneAnti-inflammatory
9-FluorenoneAromatic ketoneAntimicrobial properties
Fluorene derivativesVarious functional groupsAnticancer activity

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